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Compound of Interest

Compound Name:
2-bromo-N,N-dimethylprop-2-

enamide

CAS No.: 31730-25-3

Cat. No.: B6599340

Get Quote

Executive Summary
2-Bromo-N,N-dimethylprop-2-enamide (commonly referred to as 2-bromo-N,N-

dimethylacrylamide) represents a high-value functional scaffold in organic synthesis and

polymer chemistry.[1] Unlike simple acrylamides, which serve primarily as Michael acceptors,

the introduction of an

-bromine atom creates a dual-modality electrophile.[1] This molecule possesses two distinct
reactive sites: the electron-deficient alkene (susceptible to nucleophilic attack and radical
propagation) and the carbon-bromine bond (susceptible to oxidative addition by transition
metals).[1]

This guide dissects the electronic properties, synthetic utility, and handling protocols of this

compound, providing a roadmap for its application in covalent drug discovery and advanced

materials synthesis.

Structural Analysis & Electronic Properties[1]
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The reactivity of 2-bromo-N,N-dimethylprop-2-enamide is defined by the interplay between

the amide group and the vinylic halogen.[1]

Electronic Push-Pull Dynamics
The Amide (

): A strong electron-withdrawing group (EWG) via induction (-I) but electron-donating via
resonance (+R).[1] In this system, the inductive effect dominates the

-carbon, making it highly electrophilic.

The Vinylic Bromide (

): The bromine atom at the

-position exerts a strong inductive withdrawal (-I), further lowering the energy of the Lowest
Unoccupied Molecular Orbital (LUMO).[1] This makes the

-carbon significantly more susceptible to nucleophilic attack than in unsubstituted
acrylamides.[1]

Steric Environment: The

-dimethyl substitution prevents the formation of hydrogen bond donor networks (unlike
primary amides), increasing solubility in aprotic organic solvents (DCM, THF) and preventing
amide-induced aggregation.[1]

Resonance Structures (DOT Visualization)
The following diagram illustrates the resonance contributors that define the electrophilic

character of the

-carbon.

Neutral Form
(Br-C=C-C=O)

Enolate Form
(Br-C=C-C-O⁻)Resonance (Amide)

Dipolar Form
(⁺C-C=C-O⁻)

Michael Activation

Key Insight: The alpha-Br stabilizes the negative charge
in the transition state via inductive withdrawal.
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Figure 1: Resonance contributions highlighting the activation of the

-carbon.[1]

Reactivity Profile
The molecule exhibits three primary modes of reactivity, which must be selected via specific

reaction conditions.

Mode A: The Super-Michael Acceptor
The

-bromo substituent enhances the electrophilicity of the double bond. Thiol (cysteine) or amine
nucleophiles attack the

-carbon.[1]

Mechanism: 1,4-Conjugate Addition.[1][2][3]

Outcome: Formation of a saturated

-bromo amide adduct.[1]

Secondary Reactivity: The resulting adduct contains an

-bromo stereocenter, which can undergo intramolecular displacement (

) if a nucleophile is tethered, forming cyclized products (e.g., lactams or aziridines).[1]

Mode B: Transition Metal Cross-Coupling
The

C-Br bond is a competent partner for Palladium(0) oxidative addition.[1]

Reactions: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira.[1]

Utility: Allows for the modular construction of
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-substituted acrylamides, which are difficult to synthesize via aldol condensation.

Mode C: Radical Polymerization
As a monomer, it undergoes radical polymerization.[4][5][6]

Caution: The C-Br bond is labile under Atom Transfer Radical Polymerization (ATRP)

conditions, often leading to chain transfer or termination.[1] Reversible Addition-

Fragmentation chain Transfer (RAFT) is generally preferred for this monomer.[1]

Experimental Protocols
Synthesis of 2-Bromo-N,N-dimethylprop-2-enamide
Objective: Synthesis from 2,3-dibromopropionyl chloride via elimination.

Materials:

2,3-Dibromopropionyl chloride (1.0 equiv)[1]

Dimethylamine (2.0 equiv, or 1.0 equiv + 1.0 equiv TEA)

Dichloromethane (DCM) (Anhydrous)[1]

Inhibitor (BHT, 100 ppm)

Protocol:

Setup: Flame-dry a 3-neck round bottom flask equipped with a dropping funnel and nitrogen

inlet. Charge with DCM and cool to 0°C.

Amine Addition: Add Dimethylamine (2.0 equiv) dropwise. Note: The reaction is exothermic.

Acylation: Add 2,3-dibromopropionyl chloride (1.0 equiv) dissolved in DCM dropwise over 30

minutes, maintaining temperature <5°C.

Elimination Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4

hours. The excess base facilitates the dehydrohalogenation of the intermediate (2,3-

dibromo-N,N-dimethylpropanamide) to the vinyl bromide.[1]
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Workup: Wash organic layer with 1M HCl (to remove amine salts), then sat.

, then brine.

Purification: Dry over

and concentrate in vacuo at low temperature (<30°C). Purify via vacuum distillation or flash
chromatography (Hexanes/EtOAc).

Critical Check: Verify product via

NMR (Vinyl protons:

6.0–7.0 ppm).

Application: Palladium-Catalyzed Heck Coupling
Objective: Coupling with Iodobenzene to form

-phenyl-N,N-dimethylacrylamide.[1]

Protocol:

Reagents: 2-bromo-N,N-dimethylprop-2-enamide (1.0 equiv), Iodobenzene (1.2 equiv),

(5 mol%),

(10 mol%),

(2.0 equiv).[1]

Solvent: DMF (degassed).

Conditions: Heat to 80°C for 12 hours under Argon.

Mechanism: Oxidative addition occurs preferentially at the C-I bond of iodobenzene, followed

by insertion into the acrylamide double bond. The Br remains intact in many standard Heck

conditions, or can be forced to couple if using

/bulky phosphines, leading to complex outcomes. Selection of the halide partner is critical.
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Decision Logic & Workflow
The following diagram outlines the decision process for utilizing this scaffold in drug discovery.

Substrate:
2-Bromo-N,N-dimethylprop-2-enamide

Target Outcome?

Covalent Inhibition
(Cysteine Targeting)

Biological Activity

Scaffold Diversification
(Library Synthesis)

Chemical Space

Cond: Thiol, pH 7.4
Mech: Michael Addition

Cond: Pd(0), Ar-B(OH)2
Mech: Suzuki Coupling

Adduct: alpha-bromo-beta-thioamide
(Potential for secondary alkylation)

Product: alpha-Aryl-acrylamide
(Atropisomeric potential)

Click to download full resolution via product page

Figure 2: Strategic workflow for deploying 2-bromo-N,N-dimethylprop-2-enamide in research.

Safety & Toxicology
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Neurotoxicity: Like all acrylamides, this compound is a potential neurotoxin. It can conjugate

with nerve proteins. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

Lachrymator:

-Halo carbonyls are potent lachrymators.[1]

Storage: Store at -20°C with a radical inhibitor (e.g., 4-methoxyphenol) to prevent

spontaneous polymerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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